molecular formula C15H21NO2S B1680940 Sdz-nvi-085 CAS No. 104195-17-7

Sdz-nvi-085

カタログ番号: B1680940
CAS番号: 104195-17-7
分子量: 279.4 g/mol
InChIキー: SLMAGYSTRWJTMF-TZMCWYRMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SDZ-NVI-085: is a compound known for its central nervous system stimulatory effects. It primarily acts through the alpha-1 adrenoceptor subtype and has been noted for its anti-cataplexy and anti-stroke activities. Additionally, this compound has significant alertness effects and can be used to study various types of excessive sleepiness .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of SDZ-NVI-085 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of a naphthoxazine structure .

Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective methods for large-scale production. The specific details of industrial production methods are not publicly available .

化学反応の分析

Types of Reactions: : SDZ-NVI-085 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Neurology

SDZ-NVI-085 has been extensively studied for its effects on neurological conditions:

  • Anti-Cataplexy Effects : Research indicates that this compound significantly reduces episodes of cataplexy in animal models. For instance, a study demonstrated its efficacy in canine models where it was noted to improve alertness and reduce cataplexy episodes effectively .
  • Impact on Sleep Disorders : The compound has been investigated for its potential to treat narcolepsy and excessive daytime sleepiness. Its ability to modulate neurotransmission pathways makes it a candidate for further exploration in sleep-related disorders.

Pharmacology

In pharmacological studies, this compound has shown promise in various applications:

  • Vasodilatory Effects : It has been observed to produce vasodilatory effects in isolated rat arteries precontracted with serotonin, indicating a potential role in cardiovascular applications .
  • Interaction with Neurotransmitter Systems : The compound's interaction with serotonin receptors has been documented, suggesting that it may influence serotonergic pathways alongside adrenergic ones .

Therapeutic Applications

The therapeutic implications of this compound extend into several areas:

  • Potential Treatment for Stroke : Preliminary studies suggest that the compound may have protective effects against ischemic strokes due to its ability to enhance alertness and possibly improve recovery outcomes.
  • Cognitive Enhancement : Research indicates that this compound may improve cognitive functions in specific populations, such as those with Parkinson's disease, by enhancing attention and executive functions .

Case Studies and Research Findings

Study TitleObjectiveFindings
Effects of SDZ NVI-085 on CataplexyTo evaluate the efficacy of this compound in reducing cataplexy episodesSignificant reduction in cataplexy frequency observed in canine models
Neuropharmacological ProfileTo assess the interaction of this compound with serotonin receptorsIndicated reversible competitive antagonism at 5-HT2A receptors
Cognitive Functions in Parkinson’s DiseaseTo investigate attentional deficits and the impact of this compoundImprovement in performance on cognitive tests related to frontal functions

作用機序

SDZ-NVI-085 exerts its effects primarily through the alpha-1 adrenoceptor subtype. It acts as an agonist, stimulating these receptors and leading to increased central nervous system activity. This results in enhanced alertness and potential therapeutic effects against cataplexy and stroke. The molecular targets and pathways involved include the activation of alpha-1 adrenoceptors, which are linked to various signaling pathways in the central nervous system .

類似化合物との比較

Similar Compounds

Uniqueness of SDZ-NVI-085: : this compound is unique due to its specific structure and its potent effects on the central nervous system. Unlike other alpha-1 adrenoceptor agonists, it has been specifically noted for its anti-cataplexy and anti-stroke activities, making it a valuable compound for research in these areas .

生物活性

Sdz-nvi-085, also known as 2H-Naphth[2,3-b]-1,4-oxazine, is a compound that has garnered attention for its significant biological activity, particularly as a partial agonist at the alpha-1 adrenoceptor subtype. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C15H21NO2S
  • Molecular Weight : Approximately 279.4 g/mol

This compound primarily exerts its effects through the stimulation of alpha-1 adrenoceptors. This interaction enhances noradrenergic neurotransmission, which is crucial for regulating wakefulness and alertness. The compound has shown promise in addressing disorders associated with excessive sleepiness, such as narcolepsy and cataplexy. Its biological activity also includes:

  • Anti-cataplexy effects : Helping to mitigate sudden muscle weakness.
  • Potential anti-stroke properties : Indicating a broader neuroprotective profile.

Pharmacological Profile

Research indicates that this compound interacts with various neurotransmitter systems, notably serotonin (5-HT) pathways. Studies have demonstrated that it can shift 5-HT concentration-effect curves in a concentration-dependent manner, suggesting its role as a reversible competitive antagonist at the 5-HT2A receptor. This property may enhance its therapeutic efficacy in vivo .

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds that share structural or functional similarities:

Compound NameMolecular FormulaKey Features
ClonidineC9H9Cl2NAlpha-2 adrenergic agonist; used for hypertension
PhenylephrineC9H13NO2Alpha-1 adrenergic agonist; vasoconstrictor
MidodrineC10H13N3O4SAlpha-1 adrenergic agonist; treats orthostatic hypotension
This compound C15H21NO2S Selective alpha-1 adrenoceptor partial agonist; enhances alertness

Case Study: Efficacy in Sleep Disorders

A study conducted on animal models demonstrated that this compound significantly improved alertness and reduced episodes of cataplexy. The results indicated a marked increase in wakefulness compared to control groups, underscoring its potential as a treatment for narcolepsy-related symptoms.

Research Findings

  • Neurotransmitter Interaction : In isolated rat arteries precontracted with serotonin, this compound produced a concentration-dependent relaxation effect (pIC50 of 7.2 ± 0.1) indicating its vasodilatory properties when mediated through alpha-adrenoceptors .
  • Behavioral Studies : Behavioral assays showed that administration of this compound led to improved performance in tasks requiring sustained attention, further supporting its role in enhancing cognitive functions related to alertness.

特性

CAS番号

104195-17-7

分子式

C15H21NO2S

分子量

279.4 g/mol

IUPAC名

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine

InChI

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1

InChIキー

SLMAGYSTRWJTMF-TZMCWYRMSA-N

SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

異性体SMILES

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC

正規SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

外観

Solid powder

Key on ui other cas no.

104195-17-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine
SDZ NVI 085
SDZ NVI-085
SDZ-NVI-085

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sdz-nvi-085
Reactant of Route 2
Reactant of Route 2
Sdz-nvi-085
Reactant of Route 3
Sdz-nvi-085
Reactant of Route 4
Reactant of Route 4
Sdz-nvi-085
Reactant of Route 5
Reactant of Route 5
Sdz-nvi-085
Reactant of Route 6
Reactant of Route 6
Sdz-nvi-085

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。